molecular formula C21H21Cl2N3O2S B2753151 5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride CAS No. 1215408-96-0

5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride

Cat. No. B2753151
CAS RN: 1215408-96-0
M. Wt: 450.38
InChI Key: DWJZYILEJSMYNU-UHFFFAOYSA-N
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Description

5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C21H21Cl2N3O2S and its molecular weight is 450.38. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Research in heterocyclic chemistry includes the synthesis and characterization of complex molecules that contain rings of atoms, including at least one atom that is not carbon. For example, studies have described the synthesis of benzo[c]phenanthridine alkaloids and related compounds through oxidation and acidic treatments, highlighting the versatility of heterocyclic chemistries in producing pharmacologically relevant structures (Kametani et al., 1977). Another study focused on the synthesis of 8-hydroxyquinoline derivatives, emphasizing the role of heterocyclic compounds in corrosion inhibition, which could have implications for material preservation and industrial applications (Rbaa et al., 2019).

Pharmacological Applications

The exploration of novel pharmacological agents is a significant application of compounds like "5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride." For instance, the development of tubulin-polymerization inhibitors targeting the colchicine site on tubulin has been reported, showcasing the potential of these compounds in cancer therapy due to their cytotoxic activity against cancer cell lines (Wang et al., 2014). Additionally, the role of thiazole and thiadiazole analogues as adenosine receptor antagonists has been studied, providing insights into the design of novel compounds for targeting specific receptors involved in various physiological processes (van Muijlwijk-Koezen et al., 2001).

Molecular Docking and Biological Activities

Molecular docking studies complement pharmacological research by predicting how small molecules, such as "5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride," interact with their biological targets. Investigations into the therapeutic properties of phenolic compounds against human lung cancer, for example, have utilized molecular docking to understand the biochemical interactions at play, offering potential pathways for drug development (Wen et al., 2022).

properties

IUPAC Name

5-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S.ClH/c1-27-19-7-6-16(22)10-18(19)20(26)24-21-23-17(13-28-21)12-25-9-8-14-4-2-3-5-15(14)11-25;/h2-7,10,13H,8-9,11-12H2,1H3,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJZYILEJSMYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.